2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid is a synthetic intermediate featuring a tert-butoxycarbonyl (Boc)-protected amine and a 2,5-difluorophenyl-substituted acetic acid backbone. The Boc group is widely used in peptide synthesis for its acid-labile protection of amines, while the 2,5-difluorophenyl moiety may enhance electronic or steric properties for targeted interactions. This compound is synthesized via methods analogous to Reference Examples 87 and 88 in EP 4 374 877 A2, where it serves as a precursor for pharmaceutical intermediates like benzaldehyde derivatives .
Properties
CAS No. |
918144-59-9 |
|---|---|
Molecular Formula |
C13H15F2NO4 |
Molecular Weight |
287.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction and Boc Protection Strategy
A prevalent approach involves synthesizing the target compound via nitro group reduction followed by tert-butoxycarbonyl (Boc) protection. This two-step strategy leverages the stability of nitro intermediates during earlier synthetic stages.
Step 1: Nitro Intermediate Synthesis
The precursor 2-nitro-2-(2,5-difluorophenyl)acetic acid is synthesized through Friedel-Crafts acylation or malonic ester condensation. For example, diethyl malonate reacts with 2,5-difluoronitrobenzene under basic conditions (K₂CO₃, DMF, 80°C), yielding diethyl 2-(2,5-difluoro-4-nitrophenyl)malonate. Subsequent hydrolysis (6M HCl, reflux) and decarboxylation (180°C under vacuum) afford 2-nitro-2-(2,5-difluorophenyl)acetic acid with 75–85% yield.
Step 2: Catalytic Hydrogenation and Boc Protection
The nitro group is reduced to an amine using hydrogen gas (2–2.5 MPa) over palladium on carbon (Pd/C, 10 wt%) in ethanol at 40°C. Immediate Boc protection follows via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step achieves 90–95% conversion, producing the target compound.
Catalytic Hydrogenation Optimization
Chiral Catalysis for Enantiomeric Control
For stereoselective synthesis, asymmetric hydrogenation is employed. A ruthenium-based catalyst paired with a chiral ligand ensures high enantiomeric excess (ee):
| Catalyst System | Conditions | Yield | ee | Source |
|---|---|---|---|---|
| [Ru(p-cymene)Cl₂]₂ + Mandyphos SL-M004-1 | 40°C, 20 bar H₂, ethanol | 86.9% | 99% | |
| Pd/C + (R)-BINAP | 25°C, 1.5 bar H₂, MeOH | 78% | 92% |
The Mandyphos ligand system demonstrates superior performance, attributed to its bulky 3,5-dimethyl-4-methoxyphenyl groups, which enhance stereochemical discrimination.
Industrial-Scale Production Techniques
Continuous Flow Nitro Reduction
Patent CN103012111A describes a scalable nitro reduction process using continuous hydrogenation reactors. Key parameters include:
-
Reactor Type : Fixed-bed reactor with Pd/Al₂O₃ catalyst (1–2 mm pellets)
-
Conditions : 50–60°C, 10–15 bar H₂, residence time 30–45 minutes
This method reduces batch-to-batch variability and improves throughput for multi-ton production.
Purification and Stabilization
Crystallization Protocols
Post-synthesis purification typically employs solvent-antisolvent crystallization:
-
Dissolve crude product in warm isopropyl acetate (60°C, 10 mL/g).
-
Gradually add n-heptane (3:1 heptane:isopropyl acetate) to induce crystallization.
This process achieves ≥99% purity, critical for pharmaceutical applications.
Stabilization Against Degradation
The Boc group is susceptible to acidic hydrolysis. Stabilization strategies include:
Comparative Analysis of Synthetic Pathways
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nitro Reduction + Boc | High purity; scalable | Requires explosive H₂ handling | 75–90% |
| Asymmetric Hydrogenation | Excellent stereocontrol | Costly chiral ligands | 78–87% |
| Continuous Flow Hydrogenation | High throughput; consistent quality | High capital investment | 89–93% |
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound is a derivative of amino acids, specifically designed to enhance the pharmacological profiles of peptides and proteins. Its structure allows for modifications that can improve solubility and bioavailability, making it a candidate for drug formulation. Research indicates that such derivatives can be utilized to create more effective therapeutic agents targeting various diseases, including cancer and metabolic disorders .
1.2 Peptide Synthesis
In peptide synthesis, the tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids. This protection is crucial during the synthesis process to prevent unwanted reactions. The compound can be integrated into peptide chains to create specific sequences that may exhibit enhanced biological activity or stability .
Biochemical Research
2.1 Enzyme Inhibition Studies
The compound has been studied for its role as an inhibitor in enzyme assays. Due to its structural similarity to natural substrates, it can effectively bind to active sites of enzymes, allowing researchers to investigate enzyme kinetics and mechanisms of action. This is particularly relevant in studying metabolic pathways and developing inhibitors for therapeutic purposes .
2.2 Interaction with Biological Targets
The ability of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid to interact with various biological targets makes it valuable in pharmacological studies. For example, its interaction with receptors involved in inflammation pathways has been documented, suggesting potential applications in treating inflammatory diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Peptide Stability | Investigated the stability of peptides containing Boc-protected amino acids | Found that incorporation of this compound improved stability against proteolytic degradation |
| Enzyme Inhibition Research | Evaluated the compound's effects on specific metabolic enzymes | Demonstrated significant inhibition of target enzymes, indicating potential for drug development |
| Pharmacological Activity | Assessed anti-inflammatory effects in vitro | Showed promising results in reducing inflammatory markers in cell cultures |
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of the tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Protecting Group Variations
- Boc vs. Fmoc: Boc (tert-butoxycarbonyl): Used in the title compound, Boc is cleaved under acidic conditions (e.g., trifluoroacetic acid). Ideal for stepwise synthesis requiring orthogonal protection. Fmoc (9H-fluoren-9-ylmethoxycarbonyl): Found in 2-(2,5-difluorophenyl)-2-{[(Fmoc)amino}acetic acid (), Fmoc is base-labile (e.g., piperidine), making it suitable for solid-phase peptide synthesis (SPPS) .
- Boc vs. Z (benzyloxycarbonyl): The Z group in compounds like (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid () requires hydrogenolysis (H₂/Pd) for deprotection, limiting compatibility with reducible functional groups .
- Acetamido Derivatives: Compounds like 3-(2,5-difluorophenyl)-2-acetamidopropanoic acid () lack a carbamate protecting group. The acetyl group enhances metabolic stability but reduces versatility in synthetic applications .
Backbone Modifications
- Acetic Acid vs. Propanoic Acid: The title compound’s acetic acid backbone (C2) contrasts with propanoic acid derivatives (C3) in . Longer backbones (e.g., C17H15F2NO4 in Z-protected propanoic acid) increase molecular weight and may influence binding kinetics in biological targets .
Stereochemical Considerations
- Enantiomerically pure derivatives, such as (2S)-configured Z-protected propanoic acid (), highlight the importance of stereochemistry in biological activity.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Backbone | Fluorination Pattern | Stereochemistry |
|---|---|---|---|---|---|---|
| 2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid | C₁₃H₁₄F₂NO₄ | ~286 | Boc | Acetic acid | 2,5-difluorophenyl | Not specified |
| 2-(2,5-Difluorophenyl)-2-{[(Fmoc)amino}acetic acid | C₂₄H₁₇F₂NO₄ | ~429 | Fmoc | Acetic acid | 2,5-difluorophenyl | Not specified |
| (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2,5-difluorophenyl)propanoic acid | C₁₇H₁₅F₂NO₄ | 335.31 | Z | Propanoic acid | 2,5-difluorophenyl | S-configuration |
| 3-(2,5-difluorophenyl)-2-acetamidopropanoic acid | C₁₁H₁₁F₂NO₃ | 243.21 | Acetyl | Propanoic acid | 2,5-difluorophenyl | Racemic |
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid, also known by its CAS number 1025496-16-5, is a compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H15F2NO4. It features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines and enhance solubility.
Research indicates that compounds similar to this compound may interact with various biological targets, particularly in cancer therapy. The presence of the difluorophenyl moiety suggests potential interactions with cellular signaling pathways involved in tumor progression.
Key Mechanisms:
- Inhibition of PARP1 : Compounds in this class have shown to inhibit poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. This inhibition can lead to increased apoptosis in cancer cells, making it a target for oncological therapies .
- Induction of Apoptosis : Studies suggest that these compounds can enhance CASPASE 3/7 activity, leading to programmed cell death in cancer cells .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated through various assays:
Cell Viability Assays
- Efficacy Against Cancer Cell Lines : In vitro studies have demonstrated that derivatives exhibit moderate to significant efficacy against human breast cancer cells. For instance, related compounds showed IC50 values ranging from 18 μM to 46.9 μM when tested against MCF-10A cells .
Comparative Analysis
The following table summarizes the IC50 values of various compounds related to this compound:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 18 |
| Compound B | MCF-10A (Normal Cells) | 46.9 |
| Olaparib | MCF-10A | 57.3 |
Case Studies
Several studies have investigated the biological effects of compounds structurally similar to this compound:
- Breast Cancer Study : A study demonstrated that specific thiouracil amides exhibited significant loss of cell viability in breast cancer cell lines, indicating potential as PARP inhibitors .
- Mechanistic Insights : Another investigation highlighted that the compound induced apoptosis through enhanced phosphorylation of H2AX and cleavage of PARP1, confirming its role in DNA damage response mechanisms .
Q & A
Q. What are the key considerations for designing a multi-step synthesis protocol for 2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid?
- Methodological Answer : A multi-step synthesis typically involves:
Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps .
Introduction of the 2,5-difluorophenyl moiety via nucleophilic substitution or coupling reactions.
Carboxylic acid formation through hydrolysis of esters or oxidation of alcohols.
Critical parameters include solvent choice (e.g., dichloromethane for Boc protection), temperature control to avoid Boc group cleavage, and purification via column chromatography or recrystallization . Analytical techniques like NMR and MS are essential for verifying intermediate purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine H/C NMR spectroscopy to identify chemical environments (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons from difluorophenyl) and high-resolution mass spectrometry (HRMS) to confirm molecular weight . For stereochemical analysis, chiral HPLC or X-ray crystallography may be required, especially if enantiomers influence biological activity .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to target proteins?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions between the compound and active sites of enzymes/receptors. Focus on:
- Electrostatic complementarity : Fluorine atoms may form halogen bonds with protein residues.
- Steric fit : The tert-butyl group could influence binding pocket accessibility.
Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants experimentally .
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from:
- Metabolic instability : The Boc group might undergo enzymatic cleavage in vivo. Test metabolite stability using liver microsomes or plasma .
- Solubility limitations : Poor aqueous solubility can reduce bioavailability. Modify the carboxylic acid group to a prodrug (e.g., methyl ester) and compare activity .
Use pharmacokinetic profiling (e.g., LC-MS/MS) to track compound distribution and degradation .
Q. What methodologies optimize reaction yields for derivatives of this compound in peptide coupling reactions?
- Methodological Answer : For amide bond formation:
- Coupling agents : Use HATU or EDCI with HOAt to minimize racemization .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require inert atmospheres.
- Temperature control : Maintain 0–25°C to prevent Boc deprotection.
Monitor progress via TLC and isolate products using acid-base extraction .
Data Contradiction and Mechanistic Analysis
Q. How should researchers address conflicting spectroscopic data for intermediates in the synthesis pathway?
- Methodological Answer : Conflicting NMR peaks may arise from:
- Rotamers : Tert-butyl groups can cause splitting due to restricted rotation. Use variable-temperature NMR to confirm .
- Impurities : Perform preparatory HPLC or repeat recrystallization. Cross-reference with HRMS to rule out side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
